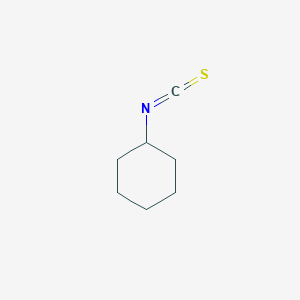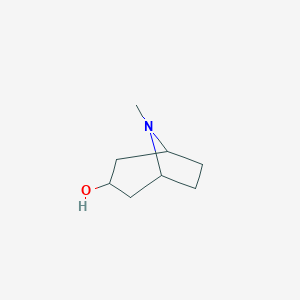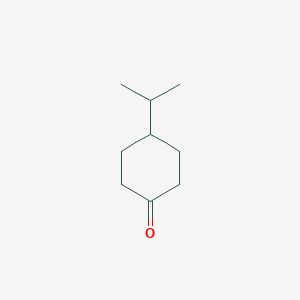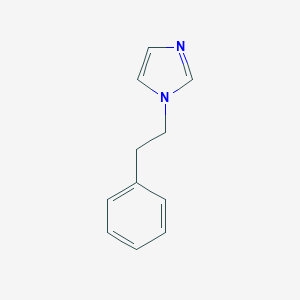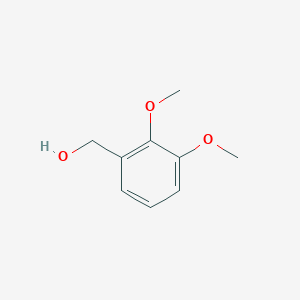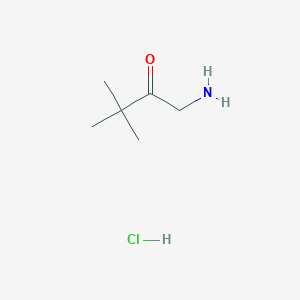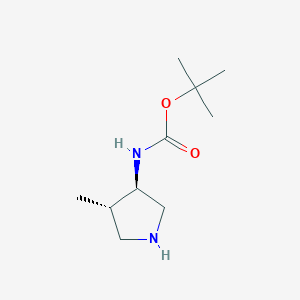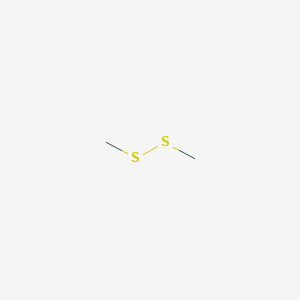
甲基丙烯酰胺基乙酸甲酯甲醚
描述
Methyl acrylamidoglycolate methyl ether (MAGME) is a compound used in the synthesis of polymers . It has an electron-poor double bond and activated ester functionalities .
Synthesis Analysis
Polymers were synthesized from MAGME and various primary amines by utilizing MAGME’s electron poor double bond and activated ester functionalities . The polymerizations generally proceeded to relatively high conversions .Molecular Structure Analysis
MAGME has a molecular formula of C7H11NO4 . The molecule contains a total of 22 bonds, including 11 non-H bonds, 3 multiple bonds, 5 rotatable bonds, 3 double bonds, 1 ester (aliphatic), 1 secondary amide (aliphatic), and 1 ether (aliphatic) .Chemical Reactions Analysis
Ethers, like MAGME, are known to be unreactive towards most reagents, making them excellent reaction solvents . The most common reaction of ethers is cleavage of the C–O bond by using strong acids .Physical And Chemical Properties Analysis
MAGME has a molecular weight of 173.16654 g/mol . Ethers, like MAGME, are known for their volatility and low flashpoint temperature .科学研究应用
药物递送和仿生: 王等人 (2018) 的一项研究讨论了使用带有甲基丙烯酰胺基乙酸甲酯甲醚的两亲共聚物在药物递送系统、传感器、可控催化和仿生大分子中的潜在应用 (Wang 等,2018).
有机合成中的催化: Tőke 等人 (1998) 和 Maarschalkerwaart 等人 (1992) 都探讨了使用甲基丙烯酰胺基乙酸甲酯甲醚作为催化剂,在苯乙酸甲酯不对映选择性迈克尔加成到丙烯酸甲酯中,实现高化学产率和对映体过量 (Tőke 等,1998), (Maarschalkerwaart 等,1992).
聚合中的链转移剂: Meijs 和 Rizzardo (1990) 证明了甲基丙烯酰胺基乙酸甲酯甲醚在甲基丙烯酸甲酯和苯乙烯等各种单体的聚合中作为无硫链转移剂的作用 (Meijs & Rizzardo, 1990).
用于药物递送的星形聚合物合成: 刘等人 (2012) 利用由甲基丙烯酰胺基乙酸甲酯甲醚制成的星形聚合物用于药物递送应用,注意到它们与游离多柔比星具有相当的细胞毒性 (Liu 等,2012).
合成多糖: Schweiger (1964) 报道了在特定条件下使用甲基单-和二-O-烯丙基-α-D-葡萄糖苷与丙烯酰胺聚合制备合成多糖 (Schweiger, 1964).
缓蚀: Ma 等人 (2016) 发现源自 N-羟甲基丙烯酰胺的新型缓蚀剂丙烯酰胺甲醚对酸性条件下的低碳钢表现出很高的缓蚀效率 (Ma 等,2016).
聚合物合成与应用: Trumbo (1993) 讨论了基于甲基丙烯酰胺基乙酸甲酯甲醚的聚合物的合成,该聚合物在制造低粘度和低玻璃化转变温度聚合物中具有应用 (Trumbo, 1993).
安全和危害
未来方向
MAGME has been used in the synthesis of polymers, which have applications in various fields . For instance, it has been used in the preparation of a thermoresponsive copolymer of oligo(ethylene glycol) methyl ether methacrylate (OEGMA) and di(ethylene glycol) methyl ether methacrylate (MEO2MA) . Future research may focus on developing new applications for these polymers .
属性
IUPAC Name |
methyl 2-methoxy-2-(prop-2-enoylamino)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO4/c1-4-5(9)8-6(11-2)7(10)12-3/h4,6H,1H2,2-3H3,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMSTYCQEPRPFBF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(C(=O)OC)NC(=O)C=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50868435 | |
| Record name | Methyl methoxy[(prop-2-enoyl)amino]acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50868435 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl acrylamidoglycolate methyl ether | |
CAS RN |
77402-03-0 | |
| Record name | Methyl 2-methoxy-2-[(1-oxo-2-propen-1-yl)amino]acetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=77402-03-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl acrylamidoglycolate methyl ether | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077402030 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methyl methoxy[(prop-2-enoyl)amino]acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50868435 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl 2-methoxy-2-[1-oxo-2-(propenyl)amino]acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.100.377 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Methyl acrylamidomethoxyacetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | METHYL ACRYLAMIDOGLYCOLATE METHYL ETHER | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P5902494XJ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

